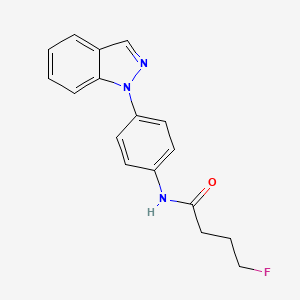
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide, also known as LDK378 or ceritinib, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide is a selective inhibitor of ALK that binds to the kinase domain of the protein and prevents its activation. ALK activation leads to downstream signaling pathways that promote cell growth and survival. By inhibiting ALK, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide blocks these pathways and induces cell death in ALK-positive NSCLC cells.
Biochemical and Physiological Effects:
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been shown to inhibit the growth and survival of ALK-positive NSCLC cells in vitro and in vivo. In addition, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been reported to induce apoptosis, or programmed cell death, in these cells. 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has also been shown to inhibit the growth of tumors in mouse xenograft models of ALK-positive NSCLC.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide is a potent and selective inhibitor of ALK that has been extensively studied in preclinical and clinical settings. Its efficacy in the treatment of ALK-positive NSCLC has been demonstrated in multiple clinical trials, making it a promising therapeutic option for this patient population. However, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has limitations in terms of its toxicity profile and potential for drug resistance. Further research is needed to optimize its dosing and combination with other therapies to improve its efficacy and minimize its side effects.
Orientations Futures
For 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide research include the development of novel ALK inhibitors with improved efficacy and safety profiles, the identification of biomarkers that predict response to ALK inhibitors, and the exploration of combination therapies that target multiple signaling pathways involved in NSCLC. In addition, research is needed to understand the mechanisms of resistance to ALK inhibitors and to develop strategies to overcome this resistance. Finally, the potential use of ALK inhibitors in other cancer types that harbor ALK rearrangements, such as lymphoma and neuroblastoma, should be explored.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide involves a series of chemical reactions that start with the condensation of 4-fluoroaniline and 4-bromo-1-butanol to form the intermediate 4-fluoro-N-(4-hydroxybutyl)aniline. This intermediate is then reacted with indazole-1-carboxylic acid to form the final product, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide. The synthesis of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been reported in several publications, including a patent application filed by Novartis Pharmaceuticals Corporation.
Applications De Recherche Scientifique
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of ALK-positive NSCLC. ALK is a receptor tyrosine kinase that is aberrantly activated in a subset of NSCLC patients, leading to uncontrolled cell growth and survival. 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide inhibits the activity of ALK and has shown significant antitumor activity in preclinical models of ALK-positive NSCLC.
Clinical trials have demonstrated the efficacy of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide in the treatment of ALK-positive NSCLC patients who have progressed on or are intolerant to crizotinib, another ALK inhibitor. In a phase I trial, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide showed an overall response rate of 58% and a median progression-free survival of 7.0 months in ALK-positive NSCLC patients who had previously received crizotinib (Shaw et al., 2014). Subsequent phase II and III trials confirmed the efficacy of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide in this patient population, leading to its approval by the US Food and Drug Administration in 2014.
Propriétés
IUPAC Name |
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-11-3-6-17(22)20-14-7-9-15(10-8-14)21-16-5-2-1-4-13(16)12-19-21/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAGUGSIUUWUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

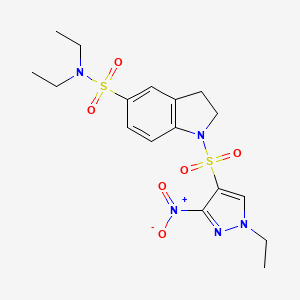
![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
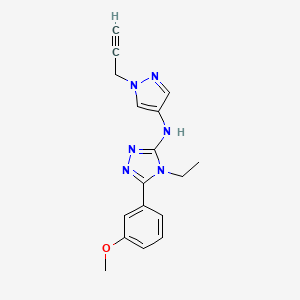
![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
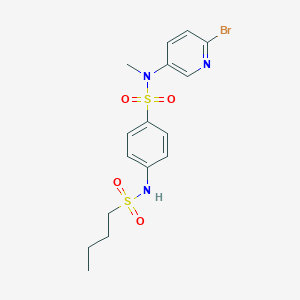
![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)
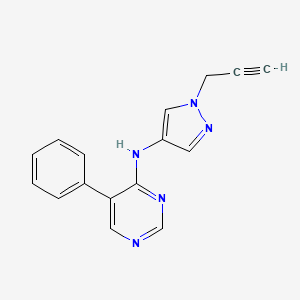
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)
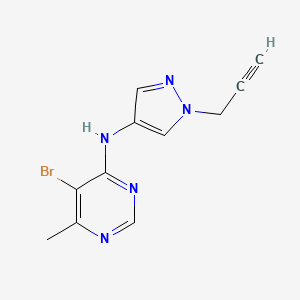
![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)